1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea
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Overview
Description
1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea is a synthetic organic compound that features a complex structure with a furan ring, a thiazole ring, and a urea moiety
Preparation Methods
The synthesis of 1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate furan derivatives.
Urea formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the urea moiety.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents such as lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum complexes, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving thiazole and furan derivatives.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and thiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea can be compared with other similar compounds, such as:
1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which can affect its reactivity and biological activity.
1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)carbamate: The carbamate group can influence the compound’s stability and solubility compared to the urea derivative.
1-(Tert-butyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)amide: The amide group can alter the compound’s hydrogen bonding capabilities and overall molecular interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-tert-butyl-3-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-9-11(8-15-13(18)17-14(2,3)4)20-12(16-9)10-6-5-7-19-10/h5-7H,8H2,1-4H3,(H2,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEYZSCFASSXKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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